molecular formula C15H15N3 B14667356 3-[(2-Phenylhydrazinyl)methyl]-1H-indole CAS No. 46886-90-2

3-[(2-Phenylhydrazinyl)methyl]-1H-indole

Cat. No.: B14667356
CAS No.: 46886-90-2
M. Wt: 237.30 g/mol
InChI Key: VDWKLRVLHZIYED-UHFFFAOYSA-N
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Description

3-[(2-Phenylhydrazinyl)methyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylhydrazinyl)methyl]-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, phenylhydrazine hydrochloride can be reacted with cyclohexanone using methanesulfonic acid under reflux in methanol to yield the desired indole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylhydrazinyl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

3-[(2-Phenylhydrazinyl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(2-Phenylhydrazinyl)methyl]-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole ring structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Phenylhydrazinyl)methyl]phenol
  • 3-(2-Methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one

Uniqueness

3-[(2-Phenylhydrazinyl)methyl]-1H-indole is unique due to its specific indole structure combined with the phenylhydrazinyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the indole ring can enhance its ability to participate in electrophilic substitution reactions, while the phenylhydrazinyl group can influence its reactivity and interaction with biological targets .

Properties

CAS No.

46886-90-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-2-phenylhydrazine

InChI

InChI=1S/C15H15N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-10,16-18H,11H2

InChI Key

VDWKLRVLHZIYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNCC2=CNC3=CC=CC=C32

Origin of Product

United States

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